molecular formula C8H7BrFNO4S B6180877 methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate CAS No. 2639451-43-5

methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate

Cat. No.: B6180877
CAS No.: 2639451-43-5
M. Wt: 312.1
InChI Key:
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Description

“Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate” is a chemical compound with the molecular formula C8H7BrFNO4S . It is a derivative of benzoic acid, with bromo, fluoro, and sulfamoyl functional groups attached to the benzene ring .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8BrNO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) . This code provides a detailed description of the molecule’s structure, including the positions of the bromo, fluoro, and sulfamoyl groups on the benzene ring.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 312.11 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Safety and Hazards

Safety data for “methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate” suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate involves the introduction of a bromine, a fluorine, and a sulfamoyl group onto a benzoic acid derivative. This can be achieved through a series of reactions starting with the synthesis of the benzoic acid derivative, followed by bromination, fluorination, and sulfamoylation.", "Starting Materials": [ "Methyl benzoate", "Bromine", "Potassium bromide", "Sodium fluoride", "Sulfamic acid", "Thionyl chloride", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Synthesis of methyl 3-nitrobenzoate by nitration of methyl benzoate with nitric acid and sulfuric acid", "Step 2: Reduction of methyl 3-nitrobenzoate to methyl 3-aminobenzoate using tin and hydrochloric acid", "Step 3: Bromination of methyl 3-aminobenzoate with bromine and potassium bromide in chloroform", "Step 4: Fluorination of methyl 3-bromo-2-nitrobenzoate with sodium fluoride and thionyl chloride in dimethylformamide", "Step 5: Sulfamoylation of methyl 3-bromo-2-fluoro-5-nitrobenzoate with sulfamic acid and sodium bicarbonate in water", "Step 6: Esterification of methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate with methanol and hydrochloric acid to obtain the final product" ] }

2639451-43-5

Molecular Formula

C8H7BrFNO4S

Molecular Weight

312.1

Purity

95

Origin of Product

United States

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